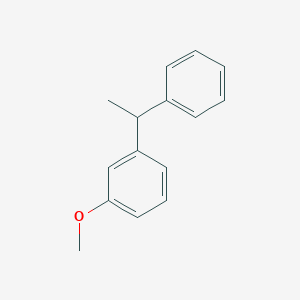

1-Methoxy-3-(1-phenylethyl)benzene

Description

1-Methoxy-3-(1-phenylethyl)benzene (C₁₅H₁₆O, molecular weight ≈ 212.29 g/mol) is an aromatic ether characterized by a methoxy group at position 1 and a 1-phenylethyl substituent at position 3 of the benzene ring. It is synthesized via catalytic methods such as Indium Tribromide-catalyzed transfer-hydrogenation (74% yield, pale-yellow liquid) or CuH/Pd-catalyzed asymmetric hydroarylation (90–94% yield, colorless oil) . Its structure is confirmed by NMR (¹H, ¹³C) and chromatographic data, with reported Rf values of 0.10 (n-pentane) and 0.15 (petroleum ether) . The compound serves as a key intermediate in asymmetric synthesis and metal-catalyzed reactions due to its chiral phenylethyl moiety .

Properties

Molecular Formula |

C15H16O |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

1-methoxy-3-(1-phenylethyl)benzene |

InChI |

InChI=1S/C15H16O/c1-12(13-7-4-3-5-8-13)14-9-6-10-15(11-14)16-2/h3-12H,1-2H3 |

InChI Key |

MRMCWPBOEQGMHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Coupling Reactions

One of the most common and efficient approaches to synthesize 1-methoxy-3-(1-phenylethyl)benzene is through palladium-catalyzed coupling reactions. These reactions typically involve the cross-coupling of appropriately substituted aryl halides with phenylethyl derivatives under palladium catalysis.

- Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature critically influences the yield and selectivity of the product.

- Advantages: High regioselectivity, mild reaction conditions, and broad substrate scope.

- Challenges: Catalyst cost and sensitivity to air/moisture.

The general mechanism involves oxidative addition of the aryl halide to the palladium catalyst, transmetallation with the phenylethyl organometallic reagent, and reductive elimination to form the C-C bond.

Alkylation of Methoxybenzene Derivatives

Another approach involves the alkylation of 1-methoxybenzene derivatives at the meta position with phenylethyl halides or equivalents.

- Reagents: Phenylethyl bromide or chloride as alkylating agents.

- Catalysts: Lewis acids or phase-transfer catalysts to facilitate the electrophilic substitution.

- Reaction Conditions: Controlled temperature to avoid polyalkylation and side reactions.

This method leverages the activating effect of the methoxy group to direct electrophilic substitution meta to itself, enabling regioselective introduction of the phenylethyl group.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Palladium-Catalyzed Coupling | Aryl halide, phenylethyl organometallic, Pd catalyst, ligand, base | High selectivity, broad scope | Catalyst cost, sensitivity |

| Electrophilic Alkylation | 1-Methoxybenzene, phenylethyl halide, Lewis acid or PTC | Regioselective, straightforward | Possible side reactions |

| Intermediate Synthesis (1-chloro-3-methoxypropane) | Sodium methoxide, 1,3-bromochloropropane, PTC, inert solvent | High yield, industrially viable | Indirect route, requires further steps |

Research Findings and Notes

- The methoxy group enhances the nucleophilicity of the aromatic ring, facilitating electrophilic substitution reactions.

- Reaction kinetics and yields are sensitive to catalyst choice and reaction parameters.

- Phase-transfer catalysts significantly improve reaction rates and yields in etherification reactions involving sodium methoxide.

- The presence of methoxy and phenylethyl groups allows for further functionalization, expanding the compound’s utility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-(1-phenylethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding phenolic compounds.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced aromatic compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.

Substitution: Nitric acid, sulfuric acid, halogens, and Lewis acids as catalysts.

Major Products Formed:

Oxidation: Phenolic derivatives.

Reduction: Reduced aromatic compounds.

Substitution: Nitro, halogenated, and other substituted benzene derivatives.

Scientific Research Applications

1-Methoxy-3-(1-phenylethyl)benzene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

Industry: It is used in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(1-phenylethyl)benzene involves its interaction with various molecular targets and pathways. The methoxy group and phenylethyl group contribute to its reactivity and ability to undergo electrophilic aromatic substitution reactions. These interactions can lead to the formation of reactive intermediates, which further participate in various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-Methoxy-3-(1-phenylethyl)benzene with analogous aromatic ethers and substituted benzenes:

Stability and Functional Group Compatibility

- Thermal Stability : The target compound is stable as a liquid (up to 80°C in DCE) , whereas 1-Methoxy-3-(2-propyn-1-yloxy)benzene (CAS 41580-72-7) decomposes at 255.9°C due to alkyne instability .

- Oxidative Sensitivity : Unlike 1-phenylethyl hydroperoxide (CAS 3071-32-7), which is prone to radical decomposition , the target compound’s ether linkage provides oxidative stability under standard conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.